3-(azepan-1-ylmethyl)-2-methyl-1H-indole
Description
3-(Azepan-1-ylmethyl)-2-methyl-1H-indole is an indole derivative featuring a seven-membered azepane ring attached via a methylene group at the 3-position of the indole core. While specific data for this compound (e.g., synthesis, yields, or bioactivity) are absent in the provided evidence, its comparison with structurally related indole derivatives can be inferred from substituent effects, physicochemical properties, and synthetic strategies.
Properties
IUPAC Name |
3-(azepan-1-ylmethyl)-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-13-15(12-18-10-6-2-3-7-11-18)14-8-4-5-9-16(14)17-13/h4-5,8-9,17H,2-3,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAQPGHRUBPWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylmethyl)-2-methyl-1H-indole typically involves the reaction of 2-methylindole with azepane in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or toluene.
Base: Bases such as sodium hydride or potassium carbonate are employed to deprotonate the indole nitrogen, facilitating nucleophilic substitution.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-1-ylmethyl)-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2-carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3-(Azepan-1-ylmethyl)-2-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylmethyl)-2-methyl-1H-indole involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The azepane ring may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The 3-position of the indole scaffold is a common site for functionalization. Key analogs from the evidence include:
Aroyl Derivatives :
- 3-(3-Bromobenzoyl)-2-methyl-1H-indole (2h) : Aromatic benzoyl group with bromine substitution (yield: 94%, mp: 243–244°C) .
- 3-(4-Fluorobenzoyl)-2-methyl-1H-indole (2k) : Electron-withdrawing fluorine substituent (yield: 68%, mp: 204–205°C) .
- Comparison : Aroyl groups introduce strong intermolecular interactions (e.g., π-π stacking, dipole-dipole), leading to higher melting points compared to aliphatic substituents like azepane.
- Heterocyclic-Fused Derivatives: 3-(5-Amino-[1,3,4]oxadiazol-2-yl)-2-methyl-1H-indole (19a): Oxadiazole ring with amino group (yield: 84%, mp: 188°C) . 3-(5-Mercapto-4-phenyl-4H-triazol-3-yl)-2-methyl-1H-indole (15b): Triazole-thiol substituent (yield: 82%, mp: 220°C) . The azepane group, in contrast, offers conformational flexibility and basicity.
Chromene-Fused Derivatives :
Physicochemical Properties
Table 1: Key Physicochemical Data of Selected Indole Derivatives
- Melting Points : Aroyl derivatives exhibit higher melting points (190–260°C) due to strong intermolecular forces, whereas heterocyclic analogs (188–220°C) and the azepane derivative (expected lower due to aliphatic flexibility) show reduced crystallinity.
- Solubility : The azepane group likely improves solubility in polar organic solvents compared to aromatic substituents.
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